molecular formula C19H18N2O3 B2718567 Methyl 6-ethoxy-4-(phenylamino)quinoline-2-carboxylate CAS No. 1207020-68-5

Methyl 6-ethoxy-4-(phenylamino)quinoline-2-carboxylate

Cat. No.: B2718567
CAS No.: 1207020-68-5
M. Wt: 322.364
InChI Key: KXAHWFPSXXPRJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-ethoxy-4-(phenylamino)quinoline-2-carboxylate is a quinoline derivative, a class of compounds known for their diverse applications in medicinal and synthetic organic chemistry. Quinolines are heterocyclic aromatic compounds that have gained significant attention due to their broad range of biological activities and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including Methyl 6-ethoxy-4-(phenylamino)quinoline-2-carboxylate, often involves multi-step reactions. One common method involves the reaction of 2-aminobenzophenone with ethyl acetoacetate in the presence of a catalytic amount of a silver salt of heteropoly acid, such as Ag3PW12O40, to form the quinoline scaffold . Other methods include using molecular iodine as a catalyst in ethanol or combining iodine and silica gel under solvent-free conditions .

Industrial Production Methods

Industrial production of quinoline derivatives typically employs green and sustainable methods. These include microwave-assisted synthesis, using recyclable catalysts like NaHSO4·SiO2, and solvent-free reactions. These methods are not only efficient but also environmentally friendly, reducing the use of hazardous chemicals and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-ethoxy-4-(phenylamino)quinoline-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce various quinoline derivatives with altered functional groups .

Scientific Research Applications

Methyl 6-ethoxy-4-(phenylamino)quinoline-2-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antimalarial activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Methyl 6-ethoxy-4-(phenylamino)quinoline-2-carboxylate involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit enzymes or interfere with cellular processes, leading to its observed biological effects. For example, it may inhibit DNA synthesis in microbial cells, leading to its antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-ethoxy-4-(phenylamino)quinoline-2-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ethoxy and phenylamino substituents enhance its potential as a versatile intermediate in organic synthesis and its biological efficacy .

Properties

IUPAC Name

methyl 4-anilino-6-ethoxyquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-3-24-14-9-10-16-15(11-14)17(12-18(21-16)19(22)23-2)20-13-7-5-4-6-8-13/h4-12H,3H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXAHWFPSXXPRJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(C=C2NC3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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